molecular formula C18H20ClFN4O2 B586001 N,N-Didesethyl Sunitinib-d4 Hydrochloride CAS No. 1346606-30-1

N,N-Didesethyl Sunitinib-d4 Hydrochloride

Cat. No.: B586001
CAS No.: 1346606-30-1
M. Wt: 382.857
InChI Key: NDLBSVCHUWKNAB-ZMAYEFRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Didesethyl Sunitinib-d4 Hydrochloride is a deuterated form of N,N-Didesethyl Sunitinib Hydrochloride. It is a potent inhibitor of AMP-activated protein kinase (AMPK), with IC50 values of 393 nM and 141 nM for AMPKα1 and AMPKα2, respectively . This compound is primarily used in scientific research, particularly in the study of metabolic pathways and cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didesethyl Sunitinib-d4 Hydrochloride involves multiple steps, starting from the parent compound, Sunitinib. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N-Didesethyl Sunitinib-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

N,N-Didesethyl Sunitinib-d4 Hydrochloride has several scientific research applications, including:

Mechanism of Action

N,N-Didesethyl Sunitinib-d4 Hydrochloride exerts its effects by inhibiting AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. By inhibiting AMPK, the compound affects various metabolic pathways, leading to changes in cellular energy levels and metabolic processes. The molecular targets include AMPKα1 and AMPKα2 subunits .

Properties

IUPAC Name

N-(2-amino-1,1,2,2-tetradeuterioethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLBSVCHUWKNAB-ZMAYEFRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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